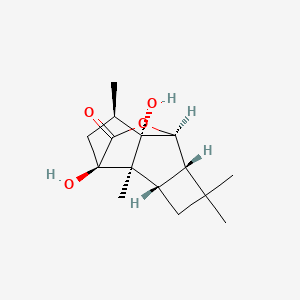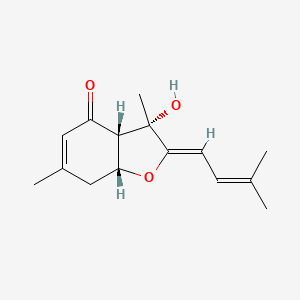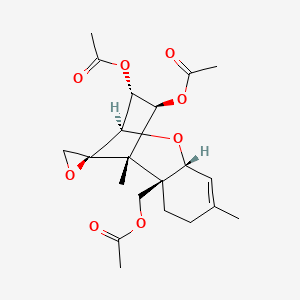
Triacetoxyscirpenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triacetoxyscirpenol is a type-A trichothecene mycotoxin produced by various species of the Fusarium genus. These fungi are known to infect cereal grains such as corn, wheat, and barley, leading to contamination and potential health risks for humans and animals. This compound is characterized by its tricyclic 12,13-epoxytrichothec-9-ene ring structure with three acetoxy groups at positions 3, 4, and 15 .
准备方法
Synthetic Routes and Reaction Conditions: Triacetoxyscirpenol can be synthesized from cultures of Fusarium sambucinum. The process involves acetylation of crude extracts from the fungal cultures, followed by chromatography on silica gel and multiple recrystallizations from mixtures of ethyl acetate and hexane. This method yields this compound with a high degree of purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Fusarium species under controlled conditions. The fungal cultures are grown in nutrient-rich media, and the mycotoxin is extracted and purified using similar techniques as in laboratory synthesis, but on a larger scale to meet industrial demands .
化学反应分析
Types of Reactions: Triacetoxyscirpenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy ring or acetoxy groups.
Substitution: The acetoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives of this compound, each with distinct chemical and biological properties .
科学研究应用
Triacetoxyscirpenol has several applications in scientific research:
Chemistry: It is used as a model compound to study the biosynthesis and metabolism of trichothecenes.
Biology: Researchers use it to investigate the toxicological effects of mycotoxins on cellular processes, particularly protein synthesis inhibition.
Medicine: Studies focus on its potential role in causing diseases related to mycotoxin exposure and its use in developing therapeutic agents to counteract these effects.
Industry: It is used in the agricultural industry to study and mitigate the impact of Fusarium infections on crop yields and food safety
作用机制
Triacetoxyscirpenol exerts its effects primarily by inhibiting protein synthesis in eukaryotic cells. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the polypeptide chain during translation. This inhibition leads to various cellular effects, including apoptosis, immunosuppression, and cytotoxicity. The compound also affects mitochondrial enzymes and causes electrolyte loss .
相似化合物的比较
4,15-Diacetoxyscirpenol: Another type-A trichothecene with similar toxicological properties.
T-2 Toxin: A highly toxic type-A trichothecene known for its severe effects on protein synthesis.
Deoxynivalenol: A type-B trichothecene with a carbonyl group at the C-8 position, differing from type-A trichothecenes
Uniqueness: Triacetoxyscirpenol is unique due to its specific acetylation pattern, which influences its toxicity and interaction with cellular targets. Its distinct structure makes it a valuable compound for studying the mechanisms of trichothecene toxicity and developing strategies to counteract their effects .
属性
CAS 编号 |
4297-61-4 |
|---|---|
分子式 |
C21H28O8 |
分子量 |
408.4 g/mol |
IUPAC 名称 |
[(1S,2R,7R,9R,10R,11S)-10,11-diacetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C21H28O8/c1-11-6-7-20(9-25-12(2)22)15(8-11)29-18-16(27-13(3)23)17(28-14(4)24)19(20,5)21(18)10-26-21/h8,15-18H,6-7,9-10H2,1-5H3/t15-,16-,17-,18-,19-,20-,21?/m1/s1 |
InChI 键 |
YWQOKOBRSAAKTG-AMTHWPQPSA-N |
手性 SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
规范 SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
Pictograms |
Acute Toxic |
同义词 |
3alpha,4beta,15-triacetoxy-12,13-epoxytrichothec-9-ene triacetoxyscirpenol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


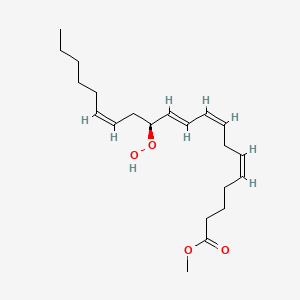
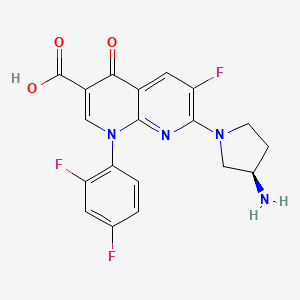
![[(1S,2R,4S,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253702.png)


![(1aS,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1253707.png)

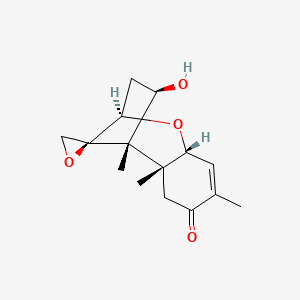
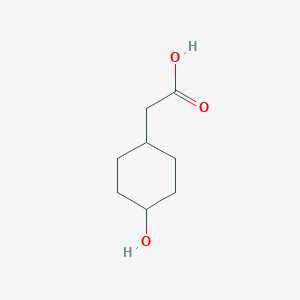
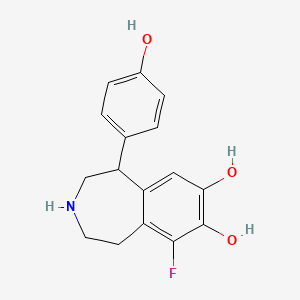
![2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-quinazolinyl]phenyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1253717.png)
![[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1253718.png)
